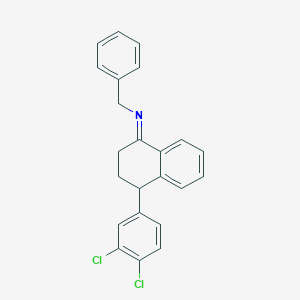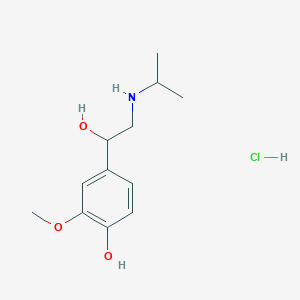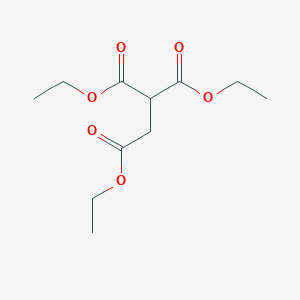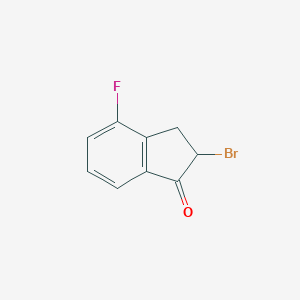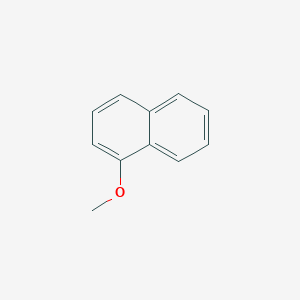
1-メトキシナフタレン
概要
説明
1-メトキシナフタレンは、メチル1-ナフチルエーテルとしても知られており、分子式C₁₁H₁₀Oを持つ有機化合物です。これはナフタレンの誘導体であり、メトキシ基がナフタレン環の最初の炭素原子に結合しています。 この化合物は、無色から淡黄色または淡褐色の液体であり、さまざまな化学反応や工業用途で使用されていることで知られています .
2. 製法
合成経路と反応条件: 1-メトキシナフタレンは、いくつかの方法で合成できます。一般的な方法の1つは、水酸化ナトリウムなどの塩基の存在下で、1-ナフトールをジメチル硫酸と反応させる方法です。 この反応は通常、還流条件下で行われます .
工業的製造方法: もう1つの工業的方法は、1-ナフトールを希アルカリ溶液に溶解し、少量の相間移動触媒を加え、次にジメチルカーボネートをゆっくりと加える方法です。反応混合物を60〜85°Cに加熱し、3〜6時間維持します。 生成物は、次に真空蒸留により単離されます .
科学的研究の応用
1-Methoxynaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is used to study the peroxygenase activity of cytochrome c peroxidase.
Medicine: It is used in the synthesis of compounds with potential medicinal properties.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
作用機序
1-メトキシナフタレンの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。たとえば、生物学的システムでは、シトクロムcペルオキシダーゼなどの酵素の基質として作用し、反応性酸素種の生成につながります。 これらの反応性種は、他の基質の酸化など、さまざまな生化学反応に関与することができます .
類似化合物:
2-メトキシナフタレン: メトキシ基が2番目の炭素原子に結合した、1-メトキシナフタレンの異性体です。
1-ナフトール: メトキシ基ではなくヒドロキシル基を持つ、1-メトキシナフタレンの母体化合物です。
1-メチルナフタレン: メトキシ基ではなくメチル基を持つ、1-メトキシナフタレンの還元された形態です
独自性: 1-メトキシナフタレンは、その特定の化学構造により、さまざまな化学反応に関与することができ、さまざまな科学および工業用途で役立つため、ユニークです。 そのメトキシ基は、その異性体や関連化合物と比較して、明確な反応性を示します .
準備方法
Synthetic Routes and Reaction Conditions: 1-Methoxynaphthalene can be synthesized through several methods. One common method involves the reaction of 1-naphthol with dimethyl sulfate in the presence of a base such as sodium hydroxide. This reaction typically occurs under reflux conditions .
Industrial Production Methods: An alternative industrial method involves dissolving 1-naphthol in a diluted alkali solution, adding a small amount of a phase transfer catalyst, and then slowly adding dimethyl carbonate. The reaction mixture is heated to 60-85°C and maintained for 3-6 hours. The product is then isolated through vacuum distillation .
化学反応の分析
反応の種類: 1-メトキシナフタレンは、以下を含むさまざまな化学反応を起こします。
酸化: 1-ナフトキノンを形成するために酸化することができます。
還元: 1-メチルナフタレンを形成するために還元することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 一般的な還元剤には、水素化リチウムアルミニウムと、触媒の存在下での水素ガスが含まれます。
主な生成物:
酸化: 1-ナフトキノン
還元: 1-メチルナフタレン
4. 科学研究への応用
1-メトキシナフタレンは、科学研究においていくつかの用途があります。
化学: さまざまな有機化合物の合成における前駆体として使用されます。
生物学: シトクロムcペルオキシダーゼのペルオキシゲナーゼ活性を研究するために使用されます。
医学: 潜在的な薬効を持つ化合物の合成に使用されます。
類似化合物との比較
2-Methoxynaphthalene: An isomer of 1-methoxynaphthalene with the methoxy group attached to the second carbon atom.
1-Naphthol: The parent compound of 1-methoxynaphthalene, with a hydroxyl group instead of a methoxy group.
1-Methylnaphthalene: A reduced form of 1-methoxynaphthalene with a methyl group instead of a methoxy group
Uniqueness: 1-Methoxynaphthalene is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it useful in different scientific and industrial applications. Its methoxy group provides distinct reactivity compared to its isomers and related compounds .
特性
IUPAC Name |
1-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMUGNMMFTYOHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062263 | |
| Record name | 1-Methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-69-5 | |
| Record name | 1-Methoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-METHOXYNAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5530 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-naphthyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHOXYNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG2EOL57LF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 1-methoxynaphthalene is C11H10O, and its molecular weight is 158.20 g/mol.
ANone: 1-Methoxynaphthalene exhibits characteristic peaks in various spectroscopic techniques. In FTIR and FT-Raman spectra, characteristic vibrational modes are observed, aiding in structural analysis. [] 13C NMR spectroscopy provides detailed information about the carbon framework, allowing for complete signal assignment and analysis of substituent effects on chemical shifts. [] UV laser spectroscopy studies have revealed two rotational isomers of 1-methoxynaphthalene, the more stable trans planar conformation and a higher-energy conformer with a perpendicular methoxy group. []
ANone: The methoxy group, being electron-donating, increases the electron density of the naphthalene ring, particularly at the ortho and para positions. This enhanced electron density influences the reactivity of 1-methoxynaphthalene in various reactions, such as electrophilic aromatic substitution and reactions with electrophiles. [, ] For example, bromination of 1-methoxynaphthalene using a non-heme-type bromoperoxidase from Corallina pilulifera resulted in the formation of 1-methoxy-4-bromonaphthalene, highlighting the directing influence of the methoxy group. []
ANone: The photochemical reaction of 1-methoxynaphthalene with tetranitromethane involves the formation of a triad of species: the aromatic radical cation, trinitromethanide ion, and nitrogen dioxide. [, ] The reaction pathway is significantly affected by the solvent. In polar solvents like methanol and acetonitrile, electron transfer leads to aromatic substitution products. In contrast, in nonpolar solvents like benzene, an exciplex-mediated [2+2] cycloaddition occurs, followed by photoinduced rearrangement. []
ANone: 1-Methoxynaphthalene undergoes direct manganation with the synergic base sodium monoalkyl-bisamidomanganate [(tmeda)Na(tmp)(CH2SiMe3)Mn(tmp)] (1). [] This reaction produces the ortho-manganated naphthyl product [(tmeda)Na(tmp){2-(1-MeOC10H6)}Mn(CH2SiMe3)] (4) in 65% yield. The crystal structure of 4 reveals an interesting 5,6,7,8-tetrahydrophenanthrene-like metallacyclic motif due to the interaction between sodium and the methoxy substituent. []
ANone: 1-Methoxynaphthalene can act as an electron-transfer photosensitizer in organic reactions. For instance, it facilitates the reductive cycloreversion of oxetanes through photoinduced electron transfer. [] Specifically, it enables the cleavage of the bicyclic oxetanes formed from the photocycloaddition of aromatic aldehydes to 2,3-dihydrofuran. This process, termed "photo-photo metathesis," highlights the versatility of 1-methoxynaphthalene in influencing both cycloaddition and cycloreversion through photochemical pathways. []
ANone: 1-Methoxynaphthalene has been successfully employed as a non-halogenated solvent additive in the fabrication of polymer solar cells using PTNT as a donor and PC71BM as an acceptor material. [] Devices processed from o-xylene/1-methoxynaphthalene blends exhibit a notable improvement in power conversion efficiency compared to those processed with halogenated solvent additives like DIO and CN, reaching efficiencies of over 6%. []
ANone: The biotransformation of 1-methoxynaphthalene by Streptomyces lividans cells expressing a marine bacterial phenanthrene dioxygenase gene cluster (phdABCD) leads to the formation of 8-methoxy-2-naphthol and 8-methoxy-1,2-dihydro-1,2-naphthalenediol. [] This biotransformation pathway highlights the potential of microbial systems in the degradation and detoxification of aromatic compounds like 1-methoxynaphthalene.
ANone: Various analytical techniques are used to characterize and study 1-methoxynaphthalene. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and dynamics of the molecule. [, , ]
- Infrared (IR) and Raman Spectroscopy: Reveals vibrational modes and functional group analysis. [, ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterizes electronic transitions and conjugation. [, , , , ]
- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns. []
- High Performance Liquid Chromatography (HPLC): Separates and quantifies 1-methoxynaphthalene in mixtures. []
- Laser Flash Photolysis (LFP): Studies transient species and reaction kinetics in photochemical reactions. []
- Electron Paramagnetic Resonance (EPR) Spectroscopy: Detects and characterizes radical species formed in photochemical reactions. []
ANone: Beyond the aforementioned areas, research on 1-methoxynaphthalene extends to:
- Excimer Formation: Studies have investigated the formation of excimers (excited dimers) in jet-cooled clusters and dimers of 1-methoxynaphthalene, providing insights into its excited-state dynamics and intermolecular interactions. [, ]
- Photochemical Reactions with Other Substrates: The photochemical reactivity of 1-methoxynaphthalene has been explored with various substrates beyond tetranitromethane, including acrylonitrile, revealing interesting cycloaddition and rearrangement pathways. []
- Synthesis of Complex Molecules: 1-Methoxynaphthalene serves as a building block in organic synthesis. For instance, it has been used in the synthesis of 4-(1-adamantyl)-1-methoxynaphthalene, showcasing its utility in constructing more complex molecules. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
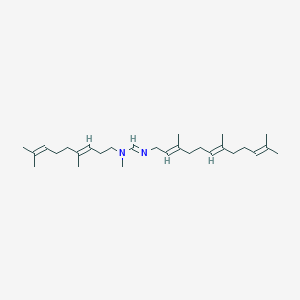

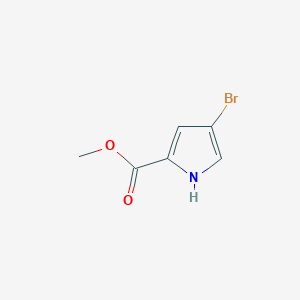
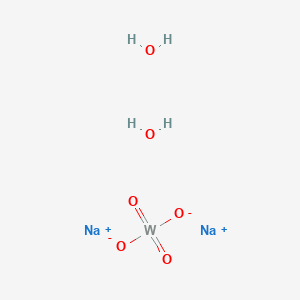
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide](/img/structure/B125737.png)
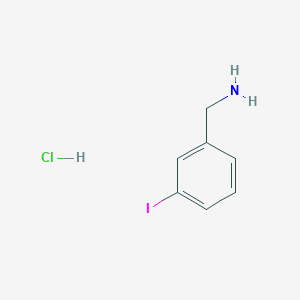
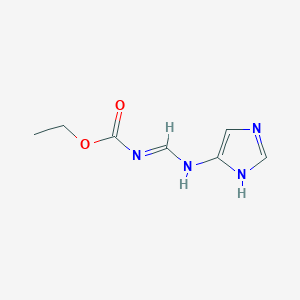
![(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B125750.png)
![N-[2-(2-Thienyl)ethyl]formamide](/img/structure/B125755.png)
![[(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125760.png)
